

Loxoprofen-d4: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Loxoprofen-d4

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This technical guide provides an in-depth overview of the key quality control parameters and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for **Loxoprofen-d4**. **Loxoprofen-d4**, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, serves as an essential internal standard for pharmacokinetic and bioequivalence studies.^{[1][2][3]} Its precise characterization is paramount for ensuring the accuracy and reliability of such research.

Quantitative Data Summary

The following tables summarize the essential quantitative data for a representative batch of **Loxoprofen-d4**.

Table 1: Identification and Chemical Properties

Parameter	Specification
Chemical Name	Loxoprofen-d4
Molecular Formula	C ₁₅ H ₁₄ D ₄ O ₃ [2][4]
Molecular Weight	250.33 g/mol [2][4]
CAS Number	68767-14-6 (non-labelled)[1]
Purity	≥98%[4]

Table 2: Physical Characteristics

Parameter	Specification
Appearance	White to off-white solid
Solubility	Soluble in DMSO (10 mM)[2]

Experimental Protocols

The analytical methods employed to certify the quality of **Loxoprofen-d4** are critical for its use as a reference standard. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of **Loxoprofen-d4** and quantifying any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for the separation of Loxoprofen and related compounds.[5][6]
- Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.01 M sodium dihydrogen phosphate) is typical.[5] A common gradient might be 55:45 (v/v) acetonitrile to buffer, with the pH of the aqueous phase adjusted to 6.5.[5]

- Flow Rate: A flow rate of 1.0 mL/min is generally employed.[5][6]
- Detection: UV detection at a wavelength of 220 nm is suitable for Loxoprofen.[5]
- Sample Preparation: A stock solution of **Loxoprofen-d4** is prepared by dissolving an accurately weighed amount in a suitable solvent, such as methanol, to a concentration of 1 mg/mL.[5] This is then serially diluted to create calibration standards.
- Data Analysis: The purity is determined by comparing the peak area of the **Loxoprofen-d4** to the total peak area of all components in the chromatogram.

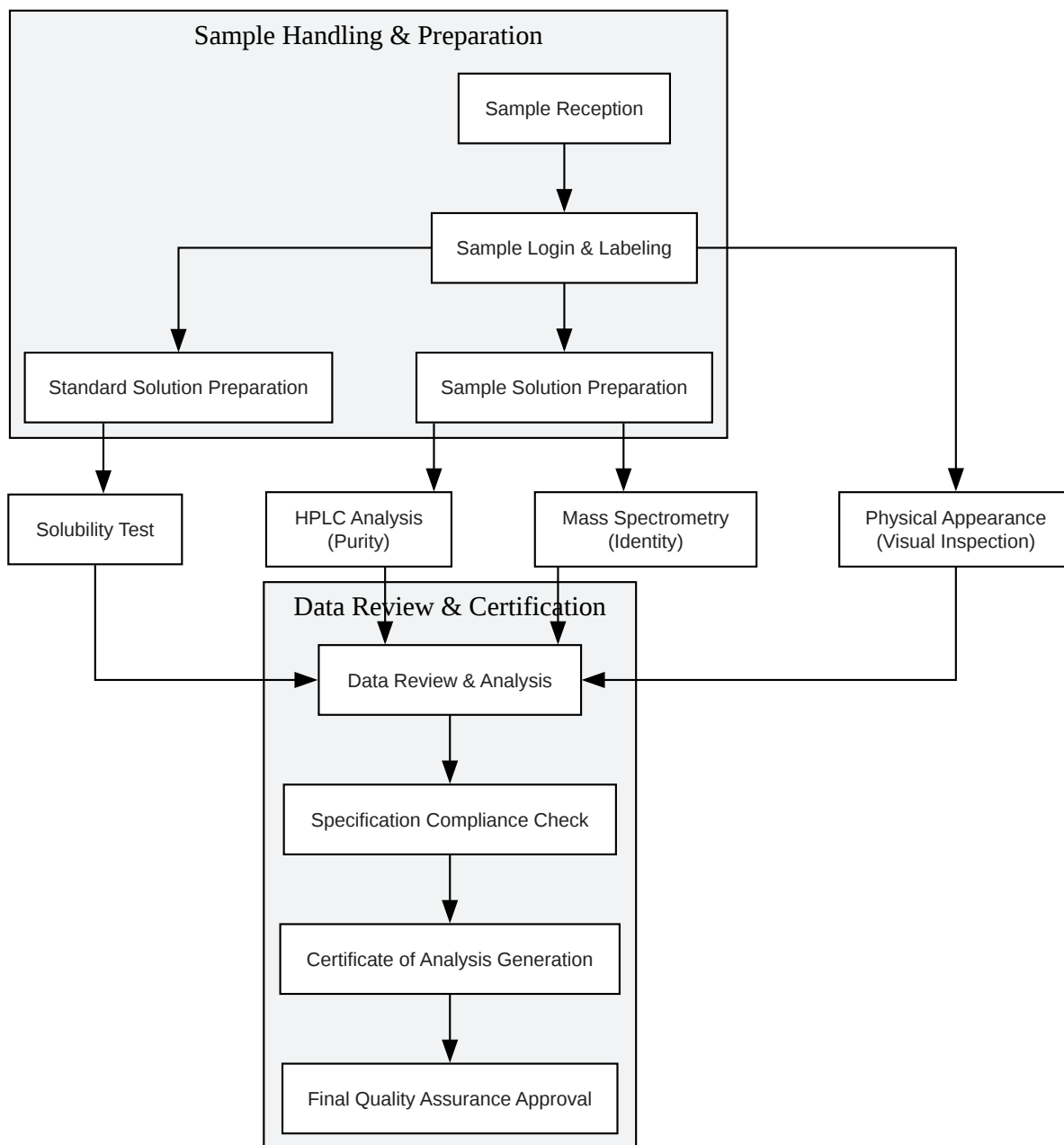
Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and structural identity of **Loxoprofen-d4**.

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Technique: Electron ionization (EI) or electrospray ionization (ESI) can be used.
- Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **Loxoprofen-d4** (250.33 g/mol). The fragmentation pattern can also be used to confirm the structure. For Loxoprofen, characteristic fragment ions have been identified that aid in its detection.[7]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of **Loxoprofen-d4**, from sample reception to the final issuance of the Certificate of Analysis.



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Caption: Quality Control Workflow for **Loxoprofen-d4** Analysis.

This guide provides a foundational understanding of the data and methodologies associated with a **Loxoprofen-d4** Certificate of Analysis. For specific batch information, always refer to the documentation provided by the supplier.

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